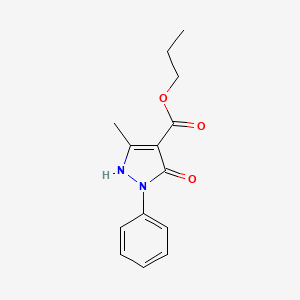

Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification. One common method involves the following steps:

Condensation Reaction: Phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst to form an intermediate hydrazone.

Cyclization: The intermediate undergoes cyclization under basic conditions to form the pyrazole ring.

Esterification: The resulting pyrazole compound is then esterified with propyl alcohol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of 5-oxo-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Reduction: Formation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbinol.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the most significant applications of propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is its antimicrobial properties. Research has demonstrated that this compound exhibits bacteriostatic activity against Staphylococcus aureus, a common pathogen responsible for various infections.

Case Study: Mechanism of Action Against S. aureus

A study highlighted that HMPC shows a minimum inhibitory concentration (MIC) of 4 µg/ml against S. aureus. Whole-genome sequencing of resistant mutants revealed mutations in the global transcriptional regulator MgrA, indicating a unique mechanism of action that may involve DNA-damaging pathways or inhibition of DNA replication processes .

| Property | Value |

|---|---|

| MIC against S. aureus | 4 µg/ml |

| Mechanism | Involves MgrA mutations and potential DNA interaction |

Potential in Drug Development

The compound's structural characteristics make it a candidate for further development into therapeutic agents. Its derivatives have been explored for various pharmacological activities, including analgesic and anti-inflammatory effects.

Case Study: Synthesis and Evaluation of Derivatives

Research involving the synthesis of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines indicated promising analgesic and anti-inflammatory activities. These compounds were characterized using spectral data and showed potential for treating pain-related conditions .

| Derivative | Activity |

|---|---|

| 1-acetyl/propyl-3-aryl derivatives | Analgesic and anti-inflammatory |

Antioxidant Properties

Another area of interest is the antioxidant potential of this compound and its derivatives. Antioxidants are crucial in preventing oxidative stress-related diseases.

Research Findings on Antioxidant Activity

Studies have shown that certain derivatives demonstrate significant antioxidant activity, which can be beneficial in formulating supplements or pharmaceuticals aimed at reducing oxidative damage .

| Derivative | Antioxidant Activity |

|---|---|

| Various synthesized derivatives | Significant antioxidant effects |

Future Directions in Research

The ongoing research into this compound suggests multiple avenues for exploration:

- Mechanistic Studies: Further investigation into its molecular mechanisms could unveil new therapeutic targets.

- Formulation Development: Exploring different formulations could enhance bioavailability and efficacy.

Mecanismo De Acción

The mechanism of action of propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity against MRSA is linked to its ability to inhibit DNA replication and transcription. The compound activates certain promoter-lux clones, indicating its potential to cause DNA damage or interfere with DNA replication .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl ester group instead of a propyl ester.

Ethyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a propyl ester.

Uniqueness

Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group may enhance its lipophilicity compared to its methyl and ethyl counterparts, potentially affecting its pharmacokinetic properties .

Actividad Biológica

Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Condensation Reaction : Phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst to form an intermediate hydrazone.

- Cyclization : The hydrazone undergoes cyclization under basic conditions to form the pyrazole ring.

- Esterification : The resulting compound is then esterified with propyl alcohol to yield the final product.

This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound exhibits significant bacteriostatic activity with a minimum inhibitory concentration (MIC) of 4 μg/mL against MRSA. Mechanistic studies suggest that it may inhibit DNA replication and transcription, potentially causing DNA damage .

Table 1: Antimicrobial Activity Against MRSA

| Compound | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 4 | Inhibition of DNA replication |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. It is believed to modulate inflammatory pathways, although specific mechanisms are still being elucidated. Studies have indicated that derivatives of pyrazole compounds can exhibit significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including MCF7 and A549, demonstrating cytotoxic effects with IC50 values indicating significant growth inhibition. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy, suggesting its utility in cancer therapeutics .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Observed Effect |

|---|---|---|

| MCF7 | 3.79 | Growth inhibition |

| A549 | 26 | Induction of apoptosis |

Case Studies

A notable study explored the efficacy of this compound in a model organism, Caenorhabditis elegans. The results indicated that the compound not only rescued C. elegans from MRSA infection but also demonstrated a unique luminescence profile when treated with a S. aureus promoter-lux reporter array, suggesting a novel mechanism of action linked to DNA damage response pathways .

Propiedades

IUPAC Name |

propyl 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-9-19-14(18)12-10(2)15-16(13(12)17)11-7-5-4-6-8-11/h4-8,15H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLHOQQNHUUXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.